N-(cyanomethyl)-N-cyclopropyl-2-fluoro-4-nitrobenzamide
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Overview
Description
N-(cyanomethyl)-N-cyclopropyl-2-fluoro-4-nitrobenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a cyanomethyl group, a cyclopropyl ring, a fluorine atom, and a nitro group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
The synthesis of N-(cyanomethyl)-N-cyclopropyl-2-fluoro-4-nitrobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-fluoro-4-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-cyclopropylamine to yield N-cyclopropyl-2-fluoro-4-nitrobenzamide. Finally, the cyanomethyl group is introduced through a nucleophilic substitution reaction using cyanomethyl chloride under basic conditions .
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity. Continuous flow reactors and other advanced techniques may also be employed to scale up the production process efficiently.
Chemical Reactions Analysis
N-(cyanomethyl)-N-cyclopropyl-2-fluoro-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent and conditions used.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form heterocyclic compounds, which are valuable in medicinal chemistry.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, cyanomethyl chloride, and various nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(cyanomethyl)-N-cyclopropyl-2-fluoro-4-nitrobenzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including heterocycles and other bioactive compounds.
Biology: The compound can be used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-N-cyclopropyl-2-fluoro-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved in its mechanism of action can include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
N-(cyanomethyl)-N-cyclopropyl-2-fluoro-4-nitrobenzamide can be compared with other similar compounds, such as:
N-(cyanomethyl)-2-chloroisonicotinamide: This compound also features a cyanomethyl group but differs in the presence of a chloro group instead of a fluorine atom.
N-(cyanomethyl)-N-cyclopropyl-4-nitrobenzamide: Similar structure but lacks the fluorine atom.
N-(cyanomethyl)-N-cyclopropyl-2-fluoro-4-aminobenzamide: Similar structure but with an amino group instead of a nitro group.
Properties
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-2-fluoro-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O3/c13-11-7-9(16(18)19)3-4-10(11)12(17)15(6-5-14)8-1-2-8/h3-4,7-8H,1-2,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZAJZKATQWJIMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC#N)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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